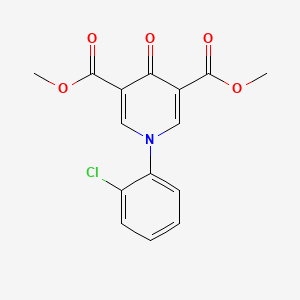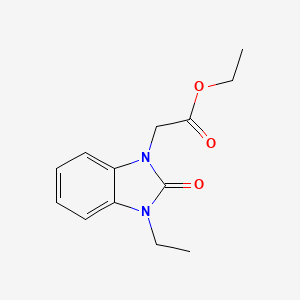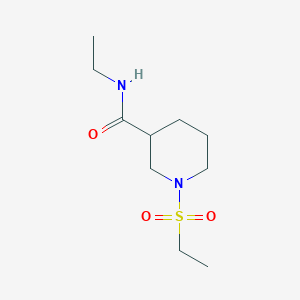![molecular formula C17H22N2O B4443813 (3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine](/img/structure/B4443813.png)
(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine
Overview
Description
(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine, also known as FPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPMA is a member of the phenylpyrrolidine class of compounds, which are known for their pharmacological properties.
Mechanism of Action
The mechanism of action of (3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine involves its binding to the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the modulation of dopamine signaling in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling in the brain. This modulation can result in the regulation of various physiological processes, such as movement, mood, and motivation. This compound has also been shown to have potential applications in the treatment of addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine has several advantages for use in laboratory experiments, including its high affinity for the dopamine D2 receptor and its potential applications in the development of new drugs for the treatment of various neurological disorders. However, there are also limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several future directions for research on (3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine, including the development of new drugs for the treatment of neurological disorders, the exploration of its potential applications in addiction treatment, and the investigation of its mechanisms of action. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for use in laboratory experiments.
Scientific Research Applications
(3-furylmethyl)methyl[(1-phenylpyrrolidin-3-yl)methyl]amine has been the subject of various scientific studies due to its potential applications in the field of pharmacology. One of the most significant applications of this compound is its use as a ligand for the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine signaling in the brain. This compound has been shown to bind to the dopamine D2 receptor with high affinity, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-methyl-1-(1-phenylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18(12-16-8-10-20-14-16)11-15-7-9-19(13-15)17-5-3-2-4-6-17/h2-6,8,10,14-15H,7,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHKAOAHHRITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C2=CC=CC=C2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443736.png)
![1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4443750.png)
![N-benzyl-N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443751.png)
![N-isopropyl-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4443772.png)

![3-butyl-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4443781.png)
![[4-(2-chloro-4-methylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4443805.png)

![2-(4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B4443820.png)
![N-1,3-benzodioxol-5-yltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4443822.png)



![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-furamide](/img/structure/B4443853.png)
